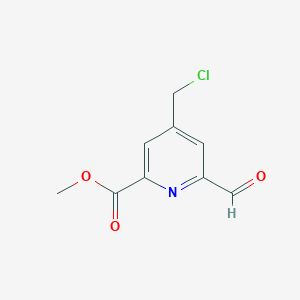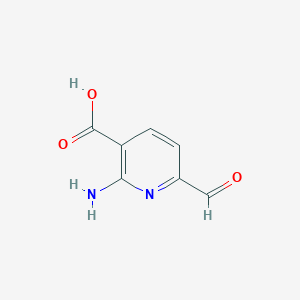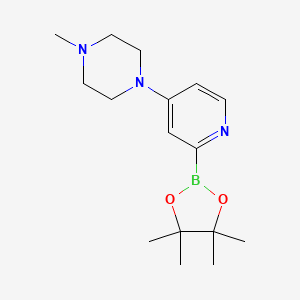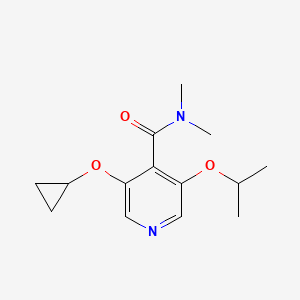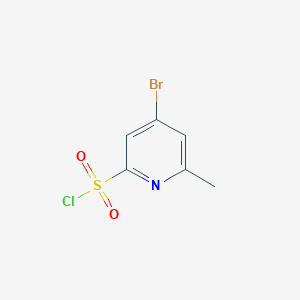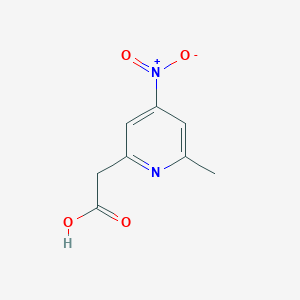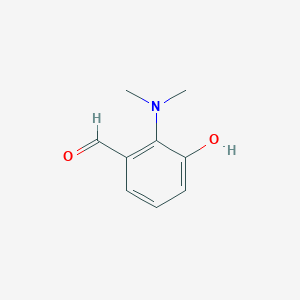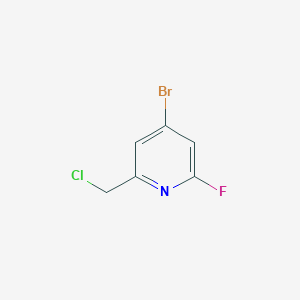
4-Bromo-2-(chloromethyl)-6-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(chloromethyl)-6-fluoropyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a pyridine ring. It is commonly used in various chemical reactions and has significant applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(chloromethyl)-6-fluoropyridine typically involves multi-step reactions starting from pyridine derivatives. One common method includes the halogenation of pyridine to introduce bromine and fluorine atoms, followed by chloromethylation. The reaction conditions often involve the use of halogenating agents such as bromine and fluorine sources, along with chloromethylating reagents under controlled temperature and pressure conditions.
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale reactors with precise control over reaction parameters. The process involves the use of high-purity starting materials and catalysts to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as distillation and crystallization to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-2-(chloromethyl)-6-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding pyridine oxides or reduction to form pyridine derivatives with altered oxidation states.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules by linking with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other nucleophiles are commonly used under mild to moderate temperatures.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include substituted pyridines, pyridine oxides, and various coupled products depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(chloromethyl)-6-fluoropyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Bromo-2-(chloromethyl)-6-fluoropyridine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of halogen atoms enhances its reactivity and allows it to participate in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-chloropyridine: Lacks the fluorine atom, making it less reactive in certain reactions.
2-(Chloromethyl)-6-fluoropyridine: Lacks the bromine atom, affecting its overall reactivity and applications.
4-Bromo-6-fluoropyridine: Lacks the chloromethyl group, limiting its use in specific synthetic routes.
Uniqueness
4-Bromo-2-(chloromethyl)-6-fluoropyridine is unique due to the presence of all three halogen atoms (bromine, chlorine, and fluorine) on the pyridine ring. This unique combination of halogens enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications.
Eigenschaften
Molekularformel |
C6H4BrClFN |
|---|---|
Molekulargewicht |
224.46 g/mol |
IUPAC-Name |
4-bromo-2-(chloromethyl)-6-fluoropyridine |
InChI |
InChI=1S/C6H4BrClFN/c7-4-1-5(3-8)10-6(9)2-4/h1-2H,3H2 |
InChI-Schlüssel |
SRZZBRPJSPTOKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1CCl)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


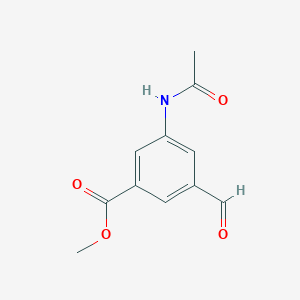

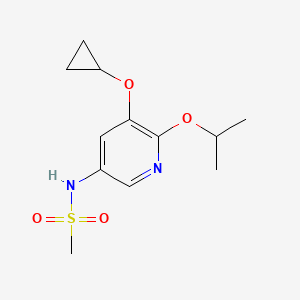
![[2-Cyano-6-(methoxycarbonyl)pyridin-4-YL]acetic acid](/img/structure/B14843514.png)
